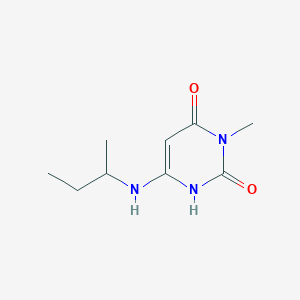
4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiproliferative Activity
Research has shown that derivatives of pyrimidine, similar to 4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine, have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were investigated for their antiproliferative activity using the MTT assay method against four human cancer cell lines, demonstrating potential as anticancer agents. Among the series, certain compounds displayed significant activity, highlighting the therapeutic potential of pyrimidine derivatives in cancer treatment (Mallesha et al., 2012).
Structural Studies
Another study focused on the structural analysis of a related compound, illustrating the molecular conformation and interactions within the crystal structure. This kind of research provides valuable insights into the molecular geometry and potential interaction sites of pyrimidine derivatives, which is crucial for the design of targeted therapeutic agents (Anthal et al., 2018).
Drug Metabolism
Research into the metabolism of related compounds, such as Flumatinib, a tyrosine kinase inhibitor with a pyrimidine derivative structure, reveals the main metabolic pathways in humans, including N-demethylation and hydroxylation, among others. Understanding the metabolic fate of such compounds is essential for optimizing their pharmacological profile and minimizing potential toxicities (Gong et al., 2010).
Antimicrobial Activity
Additionally, pyrimidine derivatives have been investigated for their antimicrobial properties. For example, novel dithiocarbamate derivatives bearing thiazole/benzothiazole rings and containing a pyrimidine moiety have shown promising antimicrobial activity against various microorganism strains. Such findings underscore the potential utility of pyrimidine derivatives in developing new antimicrobial agents (Yurttaş et al., 2016).
Anti-angiogenic Potential
Moreover, certain pyrimidine derivatives have been evaluated for their anti-angiogenic effects, which is a critical aspect of cancer therapy aimed at inhibiting the growth of blood vessels that supply nutrients to tumors. The chick chorioallantoic membrane (CAM) model has been used to demonstrate the efficacy of these compounds in blocking blood vessel formation, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Orientations Futures
The future directions for “4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine” could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, the development of novel scaffolds of similar compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit acetylcholinesterase (ache), a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Related compounds have been found to exhibit inhibitory activity against ache . They bind to the active site of the enzyme, preventing the breakdown of acetylcholine and prolonging its action.
Biochemical Pathways
Compounds with similar structures have been shown to impact the cholinergic system by inhibiting ache . This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability
Result of Action
Related compounds have been shown to inhibit ache, leading to an increase in acetylcholine levels . This can enhance cholinergic transmission, potentially impacting cognitive function.
Analyse Biochimique
Biochemical Properties
4-Butyl-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the synaptic cleft . Additionally, this compound interacts with the NF-kB protein, inhibiting its activity and reducing the production of pro-inflammatory cytokines . These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been observed to reduce the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, indicating its neuroprotective properties . Furthermore, this compound influences cell signaling pathways by inhibiting the NF-kB inflammatory pathway, thereby reducing inflammation in microglial cells . These cellular effects suggest that the compound may have therapeutic potential in treating neurodegenerative diseases and inflammatory conditions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, molecular docking studies have shown that this compound interacts favorably with active residues of the NF-kB protein, inhibiting its activity and reducing the production of pro-inflammatory cytokines . These binding interactions and enzyme inhibitions are crucial for the compound’s neuroprotective and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity over extended periods . Degradation studies have shown that prolonged exposure to light and heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies in vitro have demonstrated that this compound continues to exert neuroprotective and anti-inflammatory effects without significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce inflammation without causing adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as gastrointestinal distress and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites for excretion . These metabolic pathways are essential for the compound’s clearance from the body and its overall pharmacokinetics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These transport and distribution mechanisms are critical for the compound’s cellular localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it interacts with various biomolecules to exert its effects . Targeting signals and post-translational modifications direct this compound to these specific compartments, enhancing its efficacy in modulating cellular processes . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.
Propriétés
IUPAC Name |
4-butyl-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-4-5-12-10-13(16-11(2)15-12)17-8-6-14-7-9-17/h10,14H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBBYBGMHYEHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



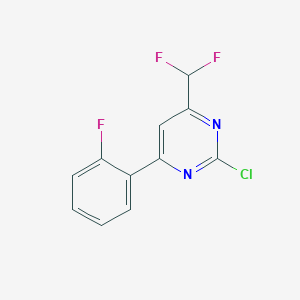
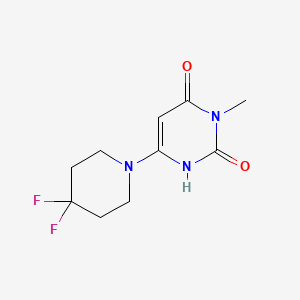
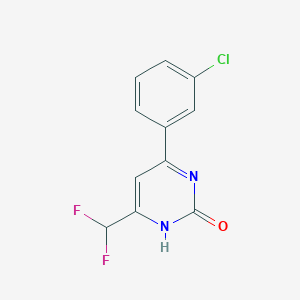

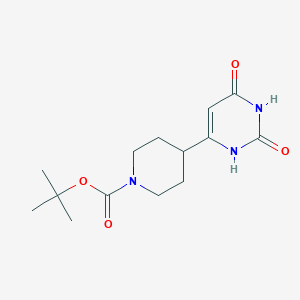
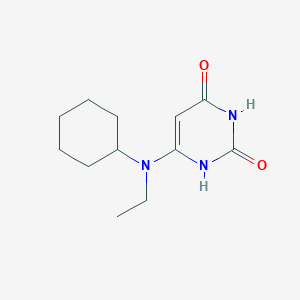
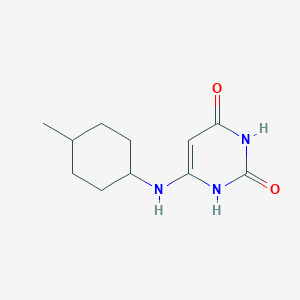
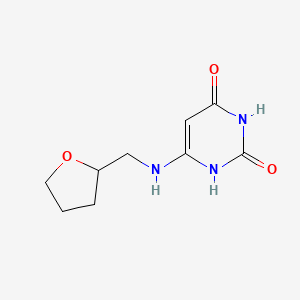
![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
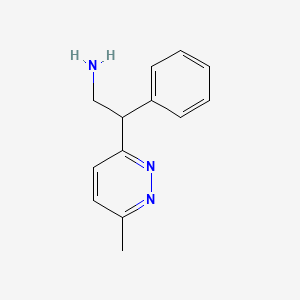
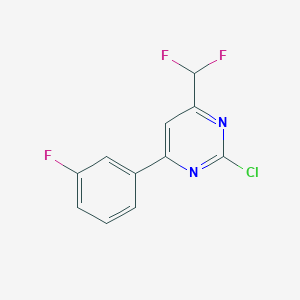
![3-chloro-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480231.png)
